Triple‑Receptor Antagonism with Documented D₃/D₂ Selectivity Requirement
The patent that encompasses N‑[3‑(morpholin‑4‑yl)propyl]‑3‑(pyridin‑2‑yloxy)benzamide mandates that all exemplified compounds exhibit affinity for D₂, D₃, and 5‑HT₂A receptors with a D₃/D₂ selectivity ratio where D₃ affinity is ≥10‑fold stronger than D₂ affinity [1]. In contrast, the reference antipsychotic cariprazine (Ki 23 nM at D₂) achieves D₃/D₂ selectivity of ~10‑fold but retains appreciable H₁ activity [1]. The patent further specifies that compounds within this series possess weak or no affinity for histamine H₁ receptor, a feature that distinguishes them from risperidone (Ki 15 nM at D₂, significant H₁ affinity) and clozapine (Ki 1.2 nM at D₂, high H₁ affinity) [1].
| Evidence Dimension | Receptor binding profile (D₂, D₃, 5‑HT₂A engagement; H₁ avoidance) |
|---|---|
| Target Compound Data | Required: D₂, D₃, 5‑HT₂A affinity; D₃/D₂ selectivity ≥10‑fold; weak/no H₁ affinity (patent specification) [1] |
| Comparator Or Baseline | Risperidone: Ki(D₂)=15 nM, high H₁; Clozapine: Ki(D₂)=1.2 nM, high H₁; Aripiprazole: Ki(D₂)=29.7 nM; Cariprazine: Ki(D₂)=23 nM, D₃/D₂≈10‑fold [1] |
| Quantified Difference | Patent‑claimed D₃/D₂ selectivity (≥10‑fold) exceeds risperidone and aripiprazole; H₁‑sparing is absent in risperidone and clozapine [1] |
| Conditions | In vitro radioligand binding assays (recombinant human receptors); patent‑level specification |
Why This Matters
A triple‑receptor D₂/D₃/5‑HT₂A profile with documented D₃/D₂ selectivity and H₁ avoidance is the pharmacodynamic signature sought for next‑generation antipsychotics with reduced sedation and metabolic burden.
- [1] Shanghai Zhongze Therapeutics Co., Ltd.; China State Institute of Pharmaceutical Industry. Pyridinyl morpholine compound, preparation method therefor, and application thereof. US Patent 12,410,136 (granted 2025); priority CN202010506972.3 (filed 2020‑06‑05). View Source
